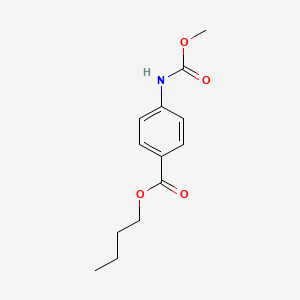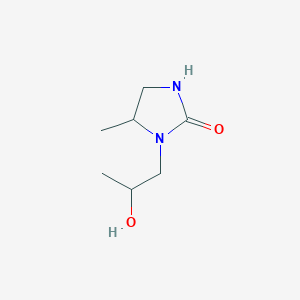
1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom at position 1 and a methyl group at position 5 of the imidazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 5-methylimidazolidin-2-one with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazolidinone ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of 1-(2-oxopropyl)-5-methylimidazolidin-2-one.
Reduction: Formation of 1-(2-hydroxypropyl)-5-methylimidazolidine.
Substitution: Formation of various substituted imidazolidinones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells. The hydroxypropyl group may enhance its solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyethyl)-5-methylimidazolidin-2-one: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
1-(2-Hydroxypropyl)-5-ethylimidazolidin-2-one: Similar structure but with an ethyl group at position 5 instead of a methyl group.
1-(2-Hydroxypropyl)-4-methylimidazolidin-2-one: Similar structure but with the methyl group at position 4 instead of position 5.
Uniqueness: 1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one is unique due to the specific positioning of the hydroxypropyl and methyl groups, which may confer distinct chemical and biological properties. Its unique structure may result in different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
6497-75-2 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
1-(2-hydroxypropyl)-5-methylimidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-5-3-8-7(11)9(5)4-6(2)10/h5-6,10H,3-4H2,1-2H3,(H,8,11) |
InChI-Schlüssel |
GHSSGQJZCZSFFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC(=O)N1CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
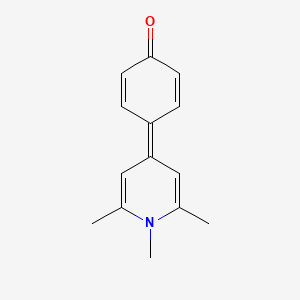
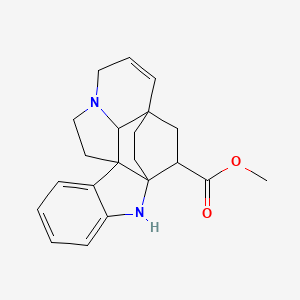
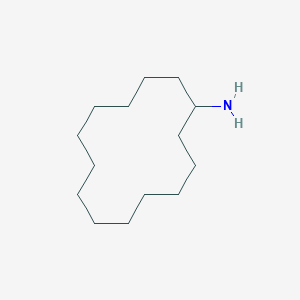
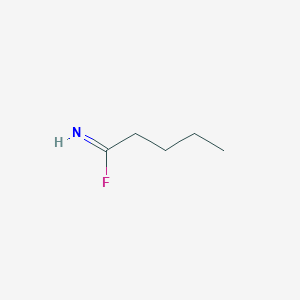
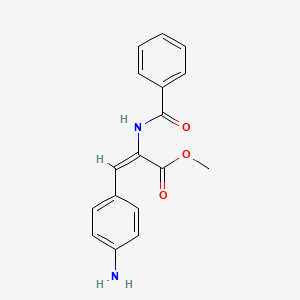
![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
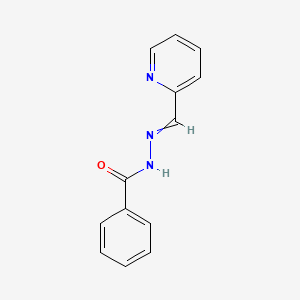

![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)

![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

